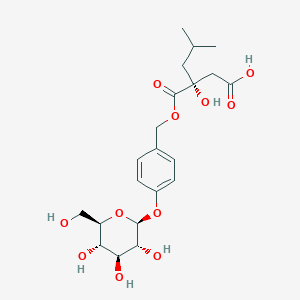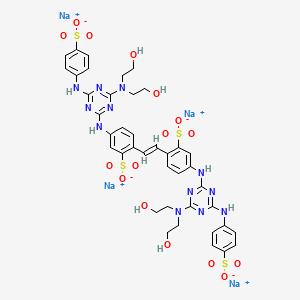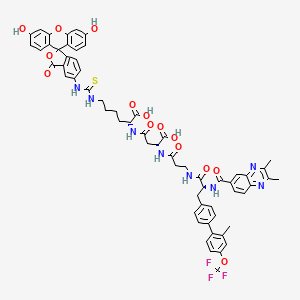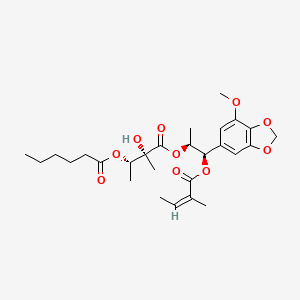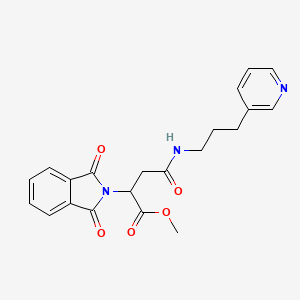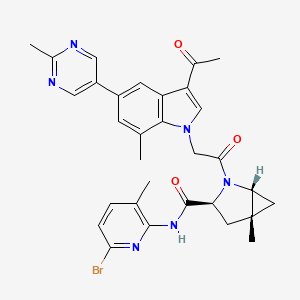
Zoracopan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zoracopan is a selective complement factor D inhibitor. It is primarily used in scientific research for its ability to inhibit the complement system, which plays a crucial role in the immune response. When administered systemically, either orally or intravenously, this compound accumulates and is sustained-released in ocular tissues, particularly in the choroid-retinal pigment epithelium and/or iridociliary body .
Métodos De Preparación
The synthetic routes and reaction conditions for Zoracopan are not extensively detailed in publicly available sources. it is known that this compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for larger production .
Análisis De Reacciones Químicas
Zoracopan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Aplicaciones Científicas De Investigación
Zoracopan has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the complement system and its role in various chemical reactions.
Biology: Helps in understanding the immune response and the role of complement factor D in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to the complement system, such as age-related macular degeneration.
Industry: Used in the development of new drugs and therapeutic agents targeting the complement system .
Mecanismo De Acción
Zoracopan exerts its effects by selectively inhibiting complement factor D, a key enzyme in the alternative pathway of the complement system. This inhibition prevents the activation of the complement cascade, thereby reducing inflammation and tissue damage. The molecular targets and pathways involved include the choroid-retinal pigment epithelium and/or iridociliary body, where this compound accumulates and is sustained-released .
Comparación Con Compuestos Similares
Zoracopan is unique in its selective inhibition of complement factor D. Similar compounds include other complement system inhibitors, such as:
Eculizumab: A monoclonal antibody that inhibits complement component 5.
Berinert: A C1 esterase inhibitor used to treat hereditary angioedema.
C1-INH: Another C1 esterase inhibitor with similar applications. This compound stands out due to its specific targeting of complement factor D and its sustained-release properties in ocular tissues .
Propiedades
Número CAS |
2243483-63-6 |
|---|---|
Fórmula molecular |
C31H31BrN6O3 |
Peso molecular |
615.5 g/mol |
Nombre IUPAC |
(1R,3S,5R)-2-[2-[3-acetyl-7-methyl-5-(2-methylpyrimidin-5-yl)indol-1-yl]acetyl]-N-(6-bromo-3-methylpyridin-2-yl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxamide |
InChI |
InChI=1S/C31H31BrN6O3/c1-16-6-7-26(32)35-29(16)36-30(41)24-10-31(5)11-25(31)38(24)27(40)15-37-14-23(18(3)39)22-9-20(8-17(2)28(22)37)21-12-33-19(4)34-13-21/h6-9,12-14,24-25H,10-11,15H2,1-5H3,(H,35,36,41)/t24-,25+,31-/m0/s1 |
Clave InChI |
UXNFPLOWFUTNEC-NTWBYJAHSA-N |
SMILES isomérico |
CC1=C(N=C(C=C1)Br)NC(=O)[C@@H]2C[C@]3(C[C@H]3N2C(=O)CN4C=C(C5=C4C(=CC(=C5)C6=CN=C(N=C6)C)C)C(=O)C)C |
SMILES canónico |
CC1=C(N=C(C=C1)Br)NC(=O)C2CC3(CC3N2C(=O)CN4C=C(C5=C4C(=CC(=C5)C6=CN=C(N=C6)C)C)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



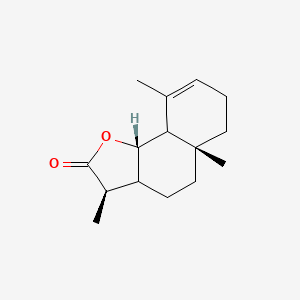


![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B12374197.png)
![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
